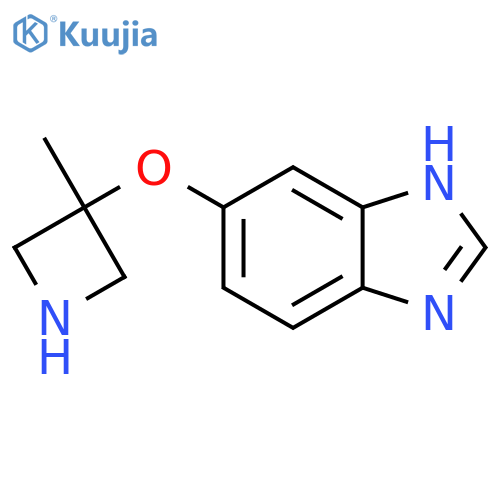Cas no 2229548-52-9 (5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole)

5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole 化学的及び物理的性質
名前と識別子
-
- 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole
- EN300-1784653
- 5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole
- 2229548-52-9
-
- インチ: 1S/C11H13N3O/c1-11(5-12-6-11)15-8-2-3-9-10(4-8)14-7-13-9/h2-4,7,12H,5-6H2,1H3,(H,13,14)
- InChIKey: PUELLVVHLAERKF-UHFFFAOYSA-N
- ほほえんだ: O(C1=CC=C2C(=C1)NC=N2)C1(C)CNC1
計算された属性
- せいみつぶんしりょう: 203.105862047g/mol
- どういたいしつりょう: 203.105862047g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 242
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 49.9Ų
5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1784653-5.0g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 5g |
$3396.0 | 2023-05-24 | ||
| Enamine | EN300-1784653-0.05g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 0.05g |
$983.0 | 2023-09-19 | ||
| Enamine | EN300-1784653-1g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 1g |
$1172.0 | 2023-09-19 | ||
| Enamine | EN300-1784653-10g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 10g |
$5037.0 | 2023-09-19 | ||
| Enamine | EN300-1784653-1.0g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 1g |
$1172.0 | 2023-05-24 | ||
| Enamine | EN300-1784653-0.1g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 0.1g |
$1031.0 | 2023-09-19 | ||
| Enamine | EN300-1784653-10.0g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 10g |
$5037.0 | 2023-05-24 | ||
| Enamine | EN300-1784653-5g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 5g |
$3396.0 | 2023-09-19 | ||
| Enamine | EN300-1784653-0.25g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 0.25g |
$1078.0 | 2023-09-19 | ||
| Enamine | EN300-1784653-0.5g |
5-[(3-methylazetidin-3-yl)oxy]-1H-1,3-benzodiazole |
2229548-52-9 | 0.5g |
$1124.0 | 2023-09-19 |
5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole 関連文献
-
Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
-
2. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
-
Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
-
R. J. Braham,A. T. Harris Phys. Chem. Chem. Phys., 2013,15, 12373-12385
-
5. A CH3NH3PbI3 film for a room-temperature NO2 gas sensor with quick response and high selectivity†Xianwei Fu,Shilong Jiao,Ning Dong,Gang Lian,Tianyu Zhao,Song Lv,Qilong Wang,Deliang Cui RSC Adv., 2018,8, 390-395
-
Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
-
Felcia Lai,Jonathan J. Du,Linda Váradi,Daniel Baker,Paul W. Groundwater,Jacob Overgaard,James A. Platts,David E. Hibbs Phys. Chem. Chem. Phys., 2016,18, 28802-28818
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazoleに関する追加情報
Comprehensive Overview of 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole (CAS No. 2229548-52-9)
The compound 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole (CAS No. 2229548-52-9) is a structurally unique heterocyclic molecule that has garnered significant attention in pharmaceutical and biochemical research. Its molecular framework combines a benzodiazole core with a 3-methylazetidin-3-yl ether linkage, offering intriguing possibilities for drug discovery and material science applications. This article delves into the compound's properties, potential applications, and relevance to current scientific trends, addressing common queries from researchers and industry professionals.
One of the most searched questions regarding 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole revolves around its synthetic pathways. The compound is typically synthesized via nucleophilic substitution reactions, where the 3-methylazetidin-3-ol moiety is introduced to the benzodiazole scaffold under controlled conditions. Researchers often inquire about yield optimization and purification techniques, which are critical for scaling up production. Recent advancements in flow chemistry have shown promise in improving the efficiency of such syntheses, aligning with the growing demand for sustainable and cost-effective manufacturing processes.
In the context of drug development, 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole has been explored as a potential scaffold for kinase inhibitors and GPCR modulators. Its azetidine ring contributes to conformational rigidity, a feature highly valued in medicinal chemistry for enhancing target selectivity. The benzodiazole component, on the other hand, is known for its electron-rich properties, facilitating π-stacking interactions with biological targets. These attributes make the compound a candidate for treating inflammatory and neurodegenerative diseases, topics frequently searched in academic and pharmaceutical forums.
Another trending topic tied to this compound is its role in covalent organic frameworks (COFs) and metal-organic frameworks (MOFs). The 3-methylazetidin-3-yl group can act as a functional handle for post-synthetic modifications, enabling the design of porous materials for gas storage or catalysis. Such applications resonate with the global push toward green energy solutions, a hot-button issue in both scientific and public discourse. Researchers often search for "novel heterocycles for MOFs" or "azetidine derivatives in materials science," highlighting the interdisciplinary relevance of this molecule.
Stability and storage conditions of 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole are also frequently queried. The compound exhibits moderate stability under inert atmospheres but may degrade upon prolonged exposure to light or moisture. Recommended storage involves amber vials at low temperatures (-20°C), a detail crucial for laboratories handling sensitive reagents. This practical information is often overlooked in literature but is vital for reproducibility—a key concern voiced in online research communities.
From a computational chemistry perspective, molecular docking studies suggest that 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole could interact with proteins involved in cellular signaling pathways. Virtual screening campaigns, a popular subject in AI-driven drug discovery, have identified this scaffold as a hit for several underexplored targets. These findings align with the surge in searches for "AI in small molecule design" and "computational approaches to heterocyclic chemistry," reflecting the compound's alignment with cutting-edge methodologies.
In summary, 5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole (CAS No. 2229548-52-9) represents a versatile building block with untapped potential across multiple scientific domains. Its synthesis, applications in therapeutics and materials, and compatibility with modern computational tools position it as a compound of enduring interest. By addressing frequently searched questions and linking them to contemporary research trends, this overview aims to serve as a valuable resource for scientists navigating the complexities of heterocyclic chemistry.
2229548-52-9 (5-(3-methylazetidin-3-yl)oxy-1H-1,3-benzodiazole) 関連製品
- 433327-78-7(3-(2-Chloro-6-fluoro-phenyl)-6-ethyl-7-hydroxy-2-methyl-chromen-4-one)
- 942883-78-5(2-2-(hydroxymethyl)-1H-1,3-benzodiazol-1-yl-1-(1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one)
- 157405-32-8(8-METHYL-2,4-DIHYDRO-1H-3,1-BENZOXAZIN-2-ONE)
- 2098117-47-4(1-(1-Bromo-2-fluorobutan-2-yl)-4-chlorobenzene)
- 1806424-89-4(6-(2-Bromoacetyl)benzo[d]oxazole-2-carboxylic acid)
- 2097896-65-4(1-{2-(furan-2-yl)-2-(thiophen-3-yl)ethylcarbamoyl}-1-methylethyl acetate)
- 1197825-07-2(Methyl 3-amino-3-(3-bromophenyl)propanoate hydrochloride)
- 1705898-39-0(N-2-hydroxy-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)ethylfuran-2-carboxamide)
- 74965-79-0(Methyl-5-hexylthiophene-2-carboxylate)
- 65130-18-9(Pyridine, 4-(3-nitrophenyl)-2,6-diphenyl-)




